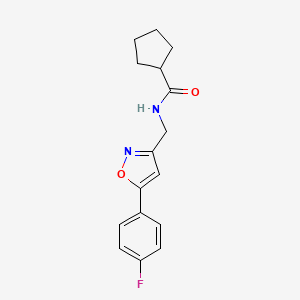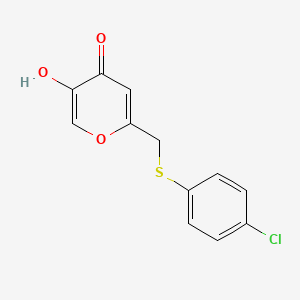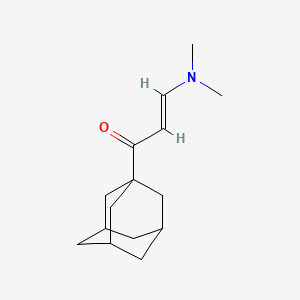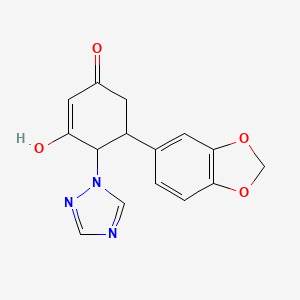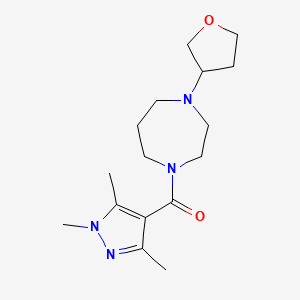
(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has been identified in the context of pain treatment . It is related to methods of treating pain by inhibiting adaptor associated kinase 1 (AAK1) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, were not found in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Novel Synthesis Approaches : Research into related compounds includes the development of novel synthesis methods for complex heterocycles, which are critical in pharmaceutical development. For instance, methods for the synthesis of dihydro-1H-1,3-diazepin-2-ones and their transformation into pyrrole derivatives have been explored, highlighting the versatility of diazepinone frameworks in creating biologically relevant structures (Fesenko & Shutalev, 2014).
Catalysis and Reaction Optimization : Studies on the ruthenium-catalyzed N-alkylation for synthesizing N-pyridylmethyl benzonitriles demonstrate the utility of transition metal catalysis in constructing nitrogen-containing heterocycles, a category into which our compound of interest might fall (Chen et al., 2014).
Biological Applications
Anticancer Activity : Naphthyridine derivatives, which share structural motifs with the compound , have been studied for their anticancer activities. For example, a novel naphthyridine derivative demonstrated efficacy in inducing necroptosis and apoptosis in human melanoma cells, suggesting potential applications in cancer therapy (Kong et al., 2018).
Antimicrobial and Anticancer Potential : Research into pyrazole derivatives has unveiled compounds with significant antimicrobial and anticancer activities, underscoring the importance of exploring novel heterocyclic compounds for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Methodological Insights
- Chemical Analysis and Characterization : The thorough characterization of newly synthesized compounds, including diazepines and pyrazoles, through spectroscopic techniques (IR, NMR, Mass analysis) plays a crucial role in understanding their structure and potential applications (Malathi & Chary, 2019).
Mécanisme D'action
Safety and Hazards
This compound may pose certain hazards. It’s classified as having acute toxicity when ingested, can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-15(13(2)18(3)17-12)16(21)20-7-4-6-19(8-9-20)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKHSUTOYVYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
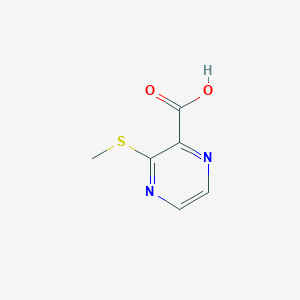
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)
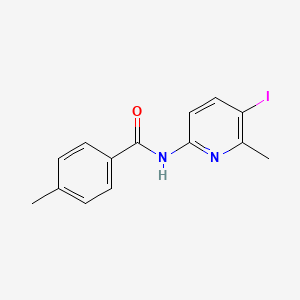
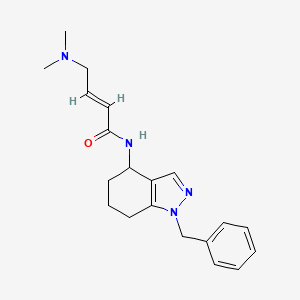
![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)

